molecular formula C45H58N10O8S2 B1681432 (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 79486-60-5

(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Katalognummer: B1681432
CAS-Nummer: 79486-60-5
Molekulargewicht: 931.1 g/mol
InChI-Schlüssel: PWRIWNRQEPOGNP-DYDSHOKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

San 201-456 is a cyclic hexapeptide somatostatin analog.

Biologische Aktivität

The compound (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Physical Properties

PropertyValue
Molecular Weight1093.2931 g/mol
Density1.39 g/cm³
Melting Point1507.8 °C at 760 mmHg
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and pathways. Research indicates that it may target the epidermal growth factor receptor (EGFR) , which plays a crucial role in cell proliferation and survival. This interaction can lead to cytotoxic effects in cancer cells expressing EGFR.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)25

These results suggest that the compound may serve as a potential therapeutic agent for treating cancers associated with EGFR overexpression.

Case Studies

  • EGFR Targeting : A study published in Nature Communications highlighted the use of cyclic peptides similar to this compound for targeted drug delivery to EGFR-expressing tumors. The findings suggest improved therapeutic efficacy and reduced side effects compared to conventional chemotherapeutics .
  • Induction of Apoptosis : Research conducted by Zhang et al. (2023) demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for the elimination of malignant cells and suggests its potential use in combination therapies .
  • Antitumor Activity in Vivo : In animal models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor size by approximately 60% compared to control groups .

Wissenschaftliche Forschungsanwendungen

The compound (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with potential applications in various fields, particularly in medicinal chemistry and biochemistry. Its intricate structure suggests a range of biological activities that can be harnessed for therapeutic purposes.

Anticancer Activity

The compound has shown promise as an anticancer agent , particularly due to its ability to bind to somatostatin receptors. This mechanism can induce apoptosis in tumor cells and inhibit tumor growth by interfering with the insulin-like growth factor 1 (IGF-1) signaling pathway. Research indicates that cyclic peptides similar to this compound can effectively target cancer cells expressing specific receptors, making them suitable candidates for targeted therapy .

Drug Delivery Systems

The unique structure of the compound allows it to function as a drug delivery vehicle . Its ability to encapsulate therapeutic agents and deliver them directly to target cells enhances the efficacy of treatments while minimizing side effects. This application is particularly relevant in the context of delivering chemotherapeutic agents to cancerous tissues .

Neurological Disorders

Given its structural properties and receptor affinity, the compound may also have applications in treating neurological disorders. Compounds that interact with neuropeptide receptors can modulate neurotransmitter release and provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies suggest that similar cyclic peptides exhibit antimicrobial activities. The potential of this compound to disrupt bacterial membranes or inhibit bacterial growth could pave the way for new antibiotics or treatments for resistant strains of bacteria .

Case Study 1: Targeting EGFR in Cancer Therapy

A study explored the use of cyclic peptides targeting the epidermal growth factor receptor (EGFR) in various cancers. The findings indicated that modifications similar to those present in this compound could enhance binding affinity and specificity towards cancerous cells expressing EGFR, leading to reduced tumor proliferation .

Case Study 2: Drug Delivery Mechanisms

Research demonstrated that cyclic peptides can be engineered to improve drug solubility and stability while enhancing cellular uptake. The compound's structure allows it to encapsulate hydrophobic drugs effectively, providing a controlled release mechanism that could significantly improve therapeutic outcomes in cancer treatment .

Eigenschaften

IUPAC Name

(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIWNRQEPOGNP-DYDSHOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H58N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79486-60-5
Record name San 201-456
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079486605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 2
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 3
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 4
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 5
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 6
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.